molecular formula C13H16ClN5 B11179011 6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine

6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11179011
M. Wt: 277.75 g/mol
InChI Key: NRERZNGUQRHAPZ-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-(propan-2-yl)aniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-(propan-2-yl)aniline attacks the electrophilic carbon atoms of cyanuric chloride, resulting in the formation of the triazine ring. The chloromethyl group is then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the triazine ring or the chloromethyl group can yield different reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted triazine derivatives.

    Oxidation Reactions: Oxidized derivatives of the triazine ring or the chloromethyl group.

    Reduction Reactions: Reduced forms of the triazine ring or the chloromethyl group.

Scientific Research Applications

6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, resulting in the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trichloro-1,3,5-triazine: A triazine derivative with three chlorine atoms, commonly used as a reagent in organic synthesis.

    6-(bromomethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine: A similar compound with a bromomethyl group instead of a chloromethyl group.

    N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine: A triazine derivative without the chloromethyl group.

Uniqueness

6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for covalent modification of biomolecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C13H16ClN5

Molecular Weight

277.75 g/mol

IUPAC Name

6-(chloromethyl)-2-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C13H16ClN5/c1-8(2)9-3-5-10(6-4-9)16-13-18-11(7-14)17-12(15)19-13/h3-6,8H,7H2,1-2H3,(H3,15,16,17,18,19)

InChI Key

NRERZNGUQRHAPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl

Origin of Product

United States

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